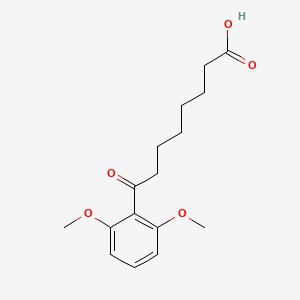

8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid

描述

Contextualization within Alpha-Keto Acid and Omega-Oxoalkanoic Acid Chemistry

Keto acids are organic compounds that contain both a ketone and a carboxylic acid functional group. wikipedia.org They are classified based on the relative position of the ketone group to the carboxyl group. tuscany-diet.net

Alpha-keto acids (or 2-oxoacids) possess a keto group adjacent to the carboxylic acid. wikipedia.orgfiveable.me These are biochemically significant, playing roles in the Krebs cycle and glycolysis. wikipedia.org

Beta-keto acids (or 3-oxoacids) have the ketone on the second carbon from the carboxyl group. wikipedia.org

Gamma-keto acids (or 4-oxoacids) feature the ketone on the third carbon from the carboxyl group. wikipedia.org

8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid does not fit the definition of an alpha-keto acid. Instead, its structure is defined by an eight-carbon octanoic acid chain where the ketone function is at the C-8 position, remote from the C-1 carboxyl group. This classifies it as an omega-oxoalkanoic acid (specifically, an ω-1 or 8-oxoalkanoic acid), where the oxo group is near the end of the chain opposite the carboxylic acid. The presence of these two distinct functional groups—a nucleophilic carboxylic acid and an electrophilic ketone—at opposite ends of a flexible hydrocarbon linker allows for a wide range of potential chemical transformations.

Structural Significance of the 2,6-Dimethoxyphenyl Moiety in Organic Systems

The 2,6-dimethoxyphenyl group is a key structural feature of the molecule. This moiety consists of a benzene (B151609) ring substituted with two methoxy (B1213986) (-OCH₃) groups at the positions ortho to the point of attachment of the octanoyl chain. This specific substitution pattern imparts significant electronic and steric properties to the molecule.

Electronic Effects : The methoxy groups are electron-donating through resonance, which increases the electron density of the aromatic ring. This can influence the reactivity of the ring in electrophilic substitution reactions and modulate the reactivity of the adjacent ketone.

Overview of Research Trajectories for Aryl Keto-Carboxylic Acids

Aryl keto-carboxylic acids, the broader class to which this compound belongs, are valuable intermediates in organic synthesis. Research in this area primarily focuses on novel synthetic methods and the exploration of their reactivity.

Synthetic Methodologies: The synthesis of these compounds is an active area of research. While traditional methods like Friedel-Crafts acylation are well-established for preparing aryl ketones, modern research seeks more efficient and versatile routes. mdpi.com Recent advancements include:

Palladium-catalyzed C-H activation: This novel strategy allows for the synthesis of biaryl keto-carboxylic acids from aryl amides and aryl aldehydes, featuring the use of an inexpensive and environmentally benign oxidant. rsc.org

Reductive Carboxylation: Researchers have developed methods for the direct reductive carboxylation of aryl vinyl ketones using carbon dioxide and magnesium to selectively form γ-keto carboxylic acids under mild conditions. acs.org

Reactivity and Applications: The dual functionality of aryl keto-carboxylic acids makes them versatile synthons. Research often explores the unique reactivity of either the keto or the carboxylic acid group. For instance, the oxidative radical decarboxylation of the benzoic acid moiety provides an alternative pathway to generate reactive aryl radical species, which can then be used in various arylation reactions. nih.gov This highlights a research trajectory focused on using the carboxylic acid group as a handle for generating radical intermediates for further chemical transformations. nih.gov

Structure

3D Structure

属性

IUPAC Name |

8-(2,6-dimethoxyphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-20-13-9-7-10-14(21-2)16(13)12(17)8-5-3-4-6-11-15(18)19/h7,9-10H,3-6,8,11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKLIDRCRCELHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645473 | |

| Record name | 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-53-5 | |

| Record name | 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 2,6 Dimethoxyphenyl 8 Oxooctanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 8-(2,6-dimethoxyphenyl)-8-oxooctanoic acid, the most logical retrosynthetic disconnection involves the carbon-carbon bond between the carbonyl group and the aromatic ring. This bond is readily formed through a Friedel-Crafts acylation reaction.

The primary disconnection identifies 1,3-dimethoxybenzene (B93181) and a derivative of suberic acid (octanedioic acid) as the key precursors. This leads to the following retrosynthetic pathway:

Target Molecule: this compound

Disconnection: Cleavage of the aroyl C-C bond.

Synthons: A 2,6-dimethoxyphenyl acyl cation and a C8 carboxylic acid anion.

Synthetic Equivalents: 1,3-dimethoxybenzene and suberoyl chloride or suberic anhydride.

This analysis suggests that a Friedel-Crafts acylation is the most direct and efficient method for constructing the carbon skeleton of the target molecule.

Conventional Synthetic Routes

Conventional synthetic methods for this compound primarily revolve around the formation of the key C-C bond between the aromatic ring and the octanoyl chain.

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and represents the most direct route to this compound. This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. In this case, the electron-rich 1,3-dimethoxybenzene is acylated with a derivative of suberic acid.

The reaction typically proceeds by activating a suberic acid derivative, such as suberoyl chloride or suberic anhydride, with a Lewis acid catalyst. Common Lewis acids for this transformation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or nitrobenzene.

A plausible reaction scheme is as follows:

Reactants: 1,3-dimethoxybenzene and suberoyl chloride.

Catalyst: Aluminum chloride (AlCl₃).

Solvent: Dichloromethane.

Product: this compound.

| Reactant | Role | Key Features |

| 1,3-Dimethoxybenzene | Nucleophile | Highly activated aromatic ring due to two methoxy (B1213986) groups. |

| Suberoyl Chloride | Electrophile Precursor | A derivative of a C8 dicarboxylic acid. |

| Aluminum Chloride | Lewis Acid Catalyst | Activates the acyl chloride to form the acylium ion. |

It is important to note that the regioselectivity of the acylation is directed by the methoxy groups on the benzene (B151609) ring, favoring substitution at the ortho and para positions. Due to steric hindrance from the two methoxy groups, acylation is expected to occur at the position between them, leading to the desired 2,6-disubstituted product.

Organometallic coupling reactions offer an alternative approach to forming the C-C bond. This strategy involves the reaction of an organometallic reagent derived from 1,3-dimethoxybenzene with an electrophilic C8 chain.

A potential route involves the lithiation of 1,3-dimethoxybenzene, followed by transmetalation to generate a more selective organometallic species, such as an organozinc or organocuprate reagent. This reagent can then be coupled with an appropriate electrophile like suberoyl chloride. For instance, 2,6-dimethoxyphenyllithium can be prepared by direct ortho-lithiation of 1,3-dimethoxybenzene using a strong base like n-butyllithium. The subsequent reaction with a zinc salt would yield the corresponding organozinc compound, which can then be acylated with suberoyl chloride in the presence of a palladium catalyst.

| Step | Reagents | Intermediate/Product |

| 1. Lithiation | 1,3-dimethoxybenzene, n-butyllithium | 2,6-Dimethoxyphenyllithium |

| 2. Transmetalation | 2,6-Dimethoxyphenyllithium, ZnCl₂ | Di(2,6-dimethoxyphenyl)zinc |

| 3. Coupling | Di(2,6-dimethoxyphenyl)zinc, Suberoyl chloride, Pd catalyst | This compound |

This method can offer improved regioselectivity compared to Friedel-Crafts acylation, although it involves more synthetic steps.

Multi-step synthetic sequences can also be employed, particularly when aiming for specific isomers or when direct acylation proves challenging. A patent for the synthesis of related 8-aryloctanoic acids describes a multi-step approach that could be adapted. google.com This could involve starting with a smaller functionalized aromatic molecule and extending the side chain through a series of reactions.

For example, one could start with 2,6-dimethoxybenzaldehyde. This aldehyde can undergo a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium (B103445) ylide or phosphonate (B1237965) ester containing a protected carboxylic acid functionality and the remainder of the C7 chain. Subsequent reduction of the resulting double bond and deprotection of the carboxylic acid would yield the target molecule.

Advanced and Emerging Synthetic Techniques

Modern synthetic chemistry is increasingly turning towards more sustainable and efficient methods, including biocatalysis.

Chemo-enzymatic and biocatalytic approaches offer green alternatives to traditional organic synthesis. While a direct enzymatic synthesis of this compound has not been extensively reported, the principles of biocatalysis can be applied to key steps in its synthesis.

For instance, enzymes such as lipases could be used for the selective hydrolysis of an ester precursor to the final carboxylic acid under mild conditions. This would be particularly useful in the final step of a multi-step synthesis to avoid harsh basic or acidic conditions that could affect other functional groups in the molecule.

Continuous Flow Synthesis and Process Intensification

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and process intensification. While a specific continuous flow synthesis for this compound has not been reported, the principles of continuous flow can be applied to its likely synthetic route, the Friedel-Crafts acylation.

A hypothetical continuous flow setup for the synthesis of this compound could involve the use of a packed-bed reactor. In this system, a solid Lewis acid catalyst would be packed into a column, and a solution of 1,3-dimethoxybenzene and suberoyl chloride in a suitable organic solvent would be continuously pumped through the heated column. The product stream would then be collected, and the desired compound isolated through purification. The use of a heterogeneous catalyst simplifies product purification by eliminating the need for aqueous work-up to remove the catalyst.

Microreactor technology is another viable platform for the continuous flow synthesis of aryl ketones. rsc.org These reactors offer extremely high surface-area-to-volume ratios, leading to excellent heat and mass transfer. A microreactor setup would involve two inlet streams, one containing the 1,3-dimethoxybenzene and the other containing the suberoyl chloride and a soluble Lewis acid, which would be rapidly mixed and reacted within the microchannels of the reactor. The short residence times and precise temperature control offered by microreactors can lead to higher yields and selectivities compared to batch reactions. researchgate.net

The table below outlines a conceptual continuous flow process for the synthesis of this compound.

| Parameter | Description |

| Reactor Type | Packed-bed reactor with a solid Lewis acid catalyst or a microreactor. |

| Reactants | 1,3-dimethoxybenzene and suberoyl chloride. |

| Solvent | A non-polar organic solvent such as dichloromethane or 1,2-dichloroethane (B1671644). |

| Catalyst | A solid Lewis acid (e.g., zeolites, Nafion) for a packed-bed reactor, or a soluble Lewis acid (e.g., AlCl₃, FeCl₃) for a microreactor. |

| Temperature | Optimized for the specific catalyst and solvent, likely in the range of 0 to 80 °C. |

| Flow Rate | Adjusted to control the residence time in the reactor for optimal conversion and yield. |

| Work-up | In-line quenching and purification modules could be integrated for a fully continuous process. |

Process intensification can be achieved by scaling out the number of microreactors or by using larger packed-bed reactors. Furthermore, in-line purification techniques, such as continuous crystallization or chromatography, could be integrated to create a seamless and highly efficient manufacturing process.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the Friedel-Crafts acylation, several parameters can be fine-tuned.

Catalyst Selection: The choice of Lewis acid catalyst is critical. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts and can lead to side reactions. organic-chemistry.org More modern, catalytic Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or triflates of rare-earth metals can be more efficient and environmentally benign. researchgate.net The use of solid acid catalysts, as mentioned in the continuous flow section, also offers advantages in terms of catalyst recovery and reuse.

Solvent Effects: The solvent can significantly influence the reaction rate and selectivity. Chlorinated solvents like dichloromethane and 1,2-dichloroethane are commonly used. However, greener alternatives are being explored. The reaction may also be performed under solvent-free conditions, which can simplify the work-up procedure and reduce environmental impact. organic-chemistry.org

Temperature and Reaction Time: Friedel-Crafts acylations are typically run at temperatures ranging from 0 °C to room temperature to control the exothermic nature of the reaction and minimize side-product formation. The reaction time needs to be optimized to ensure complete conversion of the starting materials without significant product degradation.

Reactant Ratio: The molar ratio of the reactants (1,3-dimethoxybenzene, suberoyl chloride, and the Lewis acid) is another important parameter to optimize. An excess of the aromatic compound may be used to drive the reaction to completion and suppress di-acylation.

The following table summarizes key parameters for optimization in the synthesis of this compound.

| Parameter | Variable | Impact on Yield and Purity |

| Catalyst | Type (e.g., AlCl₃, FeCl₃, zeolites) and loading. | Affects reaction rate, selectivity, and potential for side reactions. |

| Solvent | Polarity and boiling point. | Influences reactant solubility and reaction kinetics. |

| Temperature | Reaction temperature. | Controls reaction rate and can affect the formation of byproducts. |

| Reactant Ratio | Molar ratio of 1,3-dimethoxybenzene to suberoyl chloride. | Can influence the extent of reaction and prevent di-acylation. |

Response surface methodology (RSM) can be a powerful tool for optimizing these multiple variables simultaneously to achieve the highest possible yield. nih.gov

Stereoselective Synthesis of Chiral Analogs (if applicable to specific derivatives)

The structure of this compound itself is achiral. However, chiral analogs could be synthesized through various stereoselective methods. For instance, a chiral center could be introduced into the octanoic acid chain.

One approach to synthesizing chiral analogs would be through the asymmetric reduction of a precursor containing a carbon-carbon double bond in the octanoic acid chain. This could be achieved using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, under hydrogenation conditions. This method is widely used for the enantioselective reduction of prochiral olefins. wikipedia.org

Another strategy would involve the use of enzymes. Ketoreductases (KREDs) are known to catalyze the stereoselective reduction of ketones to chiral alcohols. encyclopedia.pub While this would introduce a hydroxyl group at the ketone, it demonstrates the potential for enzymatic reactions to create chiral centers with high enantioselectivity. It may also be possible to use other enzymes to introduce chirality into the aliphatic chain.

The synthesis of chiral α-keto acids is also a well-established field. google.com Although the ketone in the target molecule is not at the α-position, some of these methodologies could potentially be adapted. For example, a chiral auxiliary could be attached to the carboxylic acid end of a precursor molecule to direct a stereoselective reaction at another position on the chain.

The following table outlines potential strategies for the stereoselective synthesis of chiral analogs of this compound.

| Strategy | Description |

| Asymmetric Hydrogenation | Reduction of an unsaturated precursor using a chiral metal catalyst to create a stereocenter in the octanoic acid chain. wikipedia.org |

| Enzymatic Resolution | Use of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture of a chiral precursor. mdpi.com |

| Chiral Auxiliary | Temporary attachment of a chiral molecule to a precursor to direct a subsequent stereoselective reaction. |

These approaches would allow for the synthesis of enantiomerically enriched analogs of this compound, which could be valuable for structure-activity relationship studies in various research applications.

Chemical Reactivity and Transformation of 8 2,6 Dimethoxyphenyl 8 Oxooctanoic Acid

Reactivity of the Ketone Functionality

The ketone group in 8-(2,6-dimethoxyphenyl)-8-oxooctanoic acid is a primary site for nucleophilic attack and reductive transformations. However, the presence of two methoxy (B1213986) groups in the ortho positions of the phenyl ring introduces significant steric hindrance, which can modulate the reactivity of the carbonyl carbon.

Nucleophilic Addition Reactions (e.g., Hydride, Organometallic Reagents)

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. masterorganicchemistry.comyoutube.com Strong nucleophiles, such as those derived from organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride reagents, can attack the electrophilic carbonyl carbon. chemscene.com The steric bulk of the 2,6-dimethoxyphenyl group is expected to influence the rate and feasibility of these additions. Compared to unhindered ketones, the approach of a nucleophile to the carbonyl center is more restricted, potentially requiring more forcing reaction conditions or leading to lower yields.

Hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of ketones to secondary alcohols. orgsyn.org While both are effective, LiAlH₄ is a much stronger reducing agent. The choice of reagent and solvent system can influence the stereochemical outcome of the reduction if a new chiral center is formed.

Table 1: Predicted Outcomes of Nucleophilic Addition Reactions

| Reagent | Expected Product | Notes |

| 1. Organolithium (R-Li) 2. H₃O⁺ | 8-(2,6-Dimethoxyphenyl)-8-hydroxy-8-alkyloctanoic acid | Steric hindrance may necessitate the use of smaller organolithium reagents. |

| 1. Grignard Reagent (R-MgBr) 2. H₃O⁺ | 8-(2,6-Dimethoxyphenyl)-8-hydroxy-8-alkyloctanoic acid | Similar to organolithium reagents, steric factors are a key consideration. |

Reductive Transformations to Hydroxyl Groups

The reduction of the ketone to a secondary alcohol, 8-(2,6-dimethoxyphenyl)-8-hydroxyoctanoic acid, is a common transformation. This can be achieved using various reducing agents.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol, that readily reduces aldehydes and ketones. berkeley.edugoogle.com Given the steric hindrance around the ketone in this compound, the reaction might proceed at a slower rate compared to unhindered ketones.

Table 2: Comparison of Hydride Reducing Agents for Ketone Reduction

| Reagent | Solvent | Typical Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Reduces aldehydes and ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temperature | Reduces ketones, esters, carboxylic acids, amides |

The use of NaBH₄ in methanol can chemoselectively reduce the keto group without affecting the carboxylic acid moiety. youtube.comrsc.org This selectivity is a key advantage in the manipulation of bifunctional molecules like this compound.

Alpha-Functionalization via Enolization Pathways

The carbon atom adjacent to the ketone (the α-carbon) can be functionalized through the formation of an enol or enolate intermediate. springernature.comresearchgate.net This process typically requires a base to deprotonate the α-hydrogen, which is acidic due to the electron-withdrawing effect of the carbonyl group. The resulting enolate is a powerful nucleophile that can react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the α-position.

The enolization of this compound would be expected to occur at the C7 position. The steric hindrance from the 2,6-dimethoxyphenyl group might influence the ease of enolate formation and its subsequent reactions.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is another key reactive center in this compound, enabling the formation of various derivatives and undergoing decarboxylation under specific conditions.

Esterification and Amidation Reactions for Conjugate Formation

Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comnih.gov This is a reversible reaction, and to drive it to completion, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. nih.gov The esterification of this compound with various alcohols would yield the corresponding esters, which could be useful for modifying the compound's physical and biological properties. The esterification of phenolic compounds, for instance, can enhance their antioxidant activity and alter their solubility. nih.govnih.gov

Amide bond formation is a crucial reaction in the synthesis of peptides and other biologically active molecules. nih.govresearchgate.net Carboxylic acids can be coupled with amines to form amides using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.comwikipedia.orguni-kiel.dechem-space.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. The formation of amide conjugates of this compound could be a valuable strategy for creating new chemical entities with tailored properties. Peptide coupling reagents are designed to facilitate this transformation under mild conditions, minimizing side reactions. uni-kiel.depeptide.com

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent | Byproduct | Advantages |

| Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Effective and widely used. |

| Diisopropylcarbodiimide (DIC) | Diisopropylurea (DIU) | Byproduct is more soluble, facilitating purification. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble urea | Byproduct is easily removed by aqueous extraction. |

Formation of Reactive Acid Derivatives (e.g., Acyl Chlorides, Anhydrides)

The carboxylic acid group is a primary site for transformations, particularly for conversion into more reactive derivatives that can serve as intermediates in acylation reactions. The formation of an acyl chloride is a common and efficient activation strategy. This is typically achieved by treating the carboxylic acid with a chlorinating agent, which replaces the hydroxyl (-OH) group with a chlorine (-Cl) atom. libretexts.orgchemguide.co.uk The resulting acyl chloride, 8-(2,6-dimethoxyphenyl)-8-oxooctanoyl chloride, is significantly more electrophilic than the parent acid and readily reacts with nucleophiles. wikipedia.org

Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). chemguide.co.uk The choice of reagent can depend on the desired reaction conditions and the ease of product purification. For instance, reactions with thionyl chloride and oxalyl chloride are often favored because the byproducts (SO₂, HCl, CO, CO₂) are gaseous, which simplifies workup. chemguide.co.uk

| Reagent | Typical Conditions | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) ** | Neat or in an inert solvent (e.g., DCM, toluene), often with gentle heating (40-80 °C). researchgate.net | SO₂(g), HCl(g) | A catalytic amount of DMF can accelerate the reaction. wikipedia.org |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM, THF) at low to ambient temperature. | CO(g), CO₂(g), HCl(g) | Milder and more selective than SOCl₂; often used for sensitive substrates. wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Inert solvent, often at room temperature or with gentle warming. | POCl₃, HCl(g) | The byproduct POCl₃ is a high-boiling liquid that must be separated by distillation. chemguide.co.uk |

| Phosphorus Trichloride (PCl₃) ** | Neat or in an inert solvent. | H₃PO₃ | The byproduct, phosphorous acid, is a solid, facilitating separation of the liquid acyl chloride. libretexts.org |

This table summarizes common reagents used for the synthesis of acyl chlorides from carboxylic acids.

Once formed, the acyl chloride can be used to generate other derivatives. For example, reaction with a carboxylate salt or the parent carboxylic acid can produce the corresponding symmetric or mixed anhydride, another type of activated acylating agent.

Reactivity of the 2,6-Dimethoxyphenyl Aromatic Ring

The reactivity of the aromatic ring is heavily influenced by the three substituents attached to it: two methoxy groups (-OCH₃) at the C2 and C6 positions and the 8-oxooctanoyl group at the C1 position.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for arenes. wikipedia.org The regiochemical outcome is determined by the directing effects of the existing substituents.

Methoxy Groups (-OCH₃): The two methoxy groups are powerful activating substituents. Through their strong +R (resonance) effect, they donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org Methoxy groups are ortho, para-directors.

Acyl Group (-COR): The 8-oxooctanoyl group is a deactivating substituent. Through its -I (inductive) and -R (resonance) effects, it withdraws electron density from the ring, making it less reactive. The acyl group is a meta-director.

In the case of this compound, these effects combine. The two methoxy groups at C2 and C6 both direct incoming electrophiles to the C4 position (para) and the C3/C5 positions (ortho). The acyl group at C1 directs to the C3/C5 positions (meta). Therefore, the electronic effects from all three substituents converge to strongly favor substitution at the C3 and C5 positions. Due to the molecule's symmetry, these two positions are chemically equivalent.

However, the 2,6-disubstitution pattern creates significant steric hindrance around the ring, particularly at the C3 and C5 positions, which are flanked by a methoxy group and the bulky acyl chain. The C4 position, while electronically less activated than C3/C5, is sterically more accessible. The ultimate regioselectivity will depend on the balance between the powerful electronic directing effects and the steric demands of the incoming electrophile. For many SEAr reactions, substitution is predicted to occur preferentially at the C4 position due to reduced steric clash. wikipedia.org

| Reaction | Reagents | Expected Major Product (Substitution at C4) |

| Nitration | HNO₃, H₂SO₄ | 8-(4-Nitro-2,6-dimethoxyphenyl)-8-oxooctanoic acid |

| Bromination | Br₂, FeBr₃ | 8-(4-Bromo-2,6-dimethoxyphenyl)-8-oxooctanoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 8-(4-Acyl-2,6-dimethoxyphenyl)-8-oxooctanoic acid |

| Sulfonation | Fuming H₂SO₄ | 8-(4-Sulfo-2,6-dimethoxyphenyl)-8-oxooctanoic acid |

This table outlines predicted outcomes for common electrophilic aromatic substitution reactions, assuming steric factors favor C4 substitution.

Directed Ortho Metalation (DOM) Strategies

Directed Ortho Metalation (DoM) provides a powerful and highly regioselective alternative to classical SEAr for functionalizing aromatic rings. wikipedia.org The strategy relies on a Directed Metalation Group (DMG) to coordinate a strong organolithium base, facilitating deprotonation at an adjacent ortho position. organic-chemistry.org

The methoxy group is a well-established DMG. wikipedia.orgnih.gov In this compound, the methoxy groups at C2 and C6 can direct a base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) to abstract a proton from the C3 or C5 position. harvard.edu First, the acidic proton of the carboxylic acid would be removed by the organolithium reagent. A second equivalent of the base would then perform the ortho-lithiation. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond exclusively at the C3/C5 position. uwindsor.ca

| Electrophile (E⁺) | Reagent Example | Resulting Product (Substituted at C3/C5) |

| Carbon Dioxide | CO₂(s) | 8-Oxo-8-(2,6-dimethoxy-3-carboxyphenyl)octanoic acid |

| Aldehydes/Ketones | (1) R₂C=O; (2) H₃O⁺ | 8-[3-(Hydroxyalkyl)-2,6-dimethoxyphenyl]-8-oxooctanoic acid |

| Alkyl Halides | R-I or R-Br | 8-(3-Alkyl-2,6-dimethoxyphenyl)-8-oxooctanoic acid |

| Iodine | I₂ | 8-(3-Iodo-2,6-dimethoxyphenyl)-8-oxooctanoic acid |

| Disulfides | RSSR | 8-(3-(Alkylthio)-2,6-dimethoxyphenyl)-8-oxooctanoic acid |

This table illustrates the versatility of the Directed Ortho Metalation strategy for introducing various functional groups.

Modifications of Methoxy Groups (e.g., Demethylation, Transalkylation)

The aryl methyl ether linkages of the methoxy groups can be cleaved to reveal the corresponding phenols, a process known as demethylation. wikipedia.org This transformation is typically accomplished under harsh conditions using strong protic acids (e.g., HBr), Lewis acids, or potent nucleophiles.

Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl ethers and is often the reagent of choice due to its high reactivity, even at low temperatures. Other Lewis acids like aluminum chloride (AlCl₃) can also be used, sometimes requiring higher temperatures. google.com

Protic Acids: Concentrated hydrobromic acid (HBr) can achieve demethylation, though it often requires heating for extended periods.

Nucleophilic Demethylation: Strong nucleophiles, such as thiolate anions (e.g., sodium ethanethiolate), can cleave the methyl-oxygen bond via an SN2 mechanism.

Given the symmetry of the 2,6-dimethoxyphenyl group, selective mono-demethylation to yield 8-(2-hydroxy-6-methoxyphenyl)-8-oxooctanoic acid would be challenging to control. Most conditions would likely lead to the di-demethylated product, 8-(2,6-dihydroxyphenyl)-8-oxooctanoic acid, particularly if an excess of the demethylating agent is used. Transalkylation, the transfer of an alkyl group from one molecule to another, is a less common modification for aryl ethers compared to demethylation.

Derivatization Strategies for Advanced Chemical Entities

Synthesis of Ester and Ether Derivatives

The carboxylic acid moiety of 8-(2,6-dimethoxyphenyl)-8-oxooctanoic acid is a prime site for esterification, a common strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially enhancing cell permeability.

Esterification: The Fischer esterification is a classical and direct method for converting carboxylic acids to esters. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used as the solvent, or water is removed as it is formed. For this compound, reaction with various simple or functionalized alcohols can yield a library of ester derivatives.

| Reactant (Alcohol) | Catalyst | Conditions | Expected Product |

| Methanol (B129727) | H₂SO₄ | Reflux | Methyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate |

| Ethanol | TsOH | Reflux, water removal | Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate |

| Benzyl alcohol | H₂SO₄ | Reflux, water removal | Benzyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate |

This table presents hypothetical reaction conditions based on general Fischer esterification principles.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Ether Derivatives: While the primary focus of this section is on esterification, it is worth noting that the aromatic methoxy (B1213986) groups could potentially be demethylated to phenolic hydroxyl groups, which could then be converted to ether derivatives. However, this would represent a more complex synthetic route.

Preparation of Amide and Peptidomimetic Conjugates

The synthesis of amides from the carboxylic acid group of this compound provides a pathway to a wide array of derivatives with diverse functionalities and potential biological activities. Amide bond formation is a fundamental reaction in the synthesis of peptides and peptidomimetics.

Amide Synthesis: Direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is often required to neutralize the HCl generated during the reaction.

Another widely used approach involves the use of coupling reagents, similar to those used for esterification (e.g., DCC, EDC, HATU, HBTU), which facilitate amide bond formation under mild conditions. This method is particularly suitable for coupling with sensitive amines, including amino acid esters, to form peptidomimetic conjugates.

| Reactant (Amine) | Coupling Reagent | Conditions | Expected Product |

| Ammonia | - | High Temperature | 8-(2,6-Dimethoxyphenyl)-8-oxooctanamide |

| Benzylamine | EDC, HOBt | Room Temperature | N-Benzyl-8-(2,6-dimethoxyphenyl)-8-oxooctanamide |

| Glycine methyl ester | DCC, DMAP | Room Temperature | Methyl 2-(8-(2,6-dimethoxyphenyl)-8-oxooctanamido)acetate |

This table presents hypothetical reaction conditions based on general amide synthesis protocols.

The resulting amide derivatives can exhibit altered solubility, hydrogen bonding capabilities, and conformational preferences compared to the parent carboxylic acid, which can significantly impact their biological properties.

Formation of Hydrazone, Oxime, and Enamine Derivatives

The ketone carbonyl group at the 8-position of this compound serves as a reactive site for condensation reactions with nitrogen-based nucleophiles, leading to the formation of hydrazones, oximes, and enamines. These derivatives can be valuable for further functionalization or for their intrinsic biological activities.

Hydrazone Formation: Hydrazones are formed by the reaction of a ketone with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). wikipedia.orgwikipedia.org The reaction is typically carried out in an acidic medium, which catalyzes the nucleophilic attack of the hydrazine on the carbonyl carbon. The steric hindrance from the 2,6-dimethoxy groups on the phenyl ring might influence the reaction rate.

Oxime Formation: Similarly, oximes are synthesized through the condensation of a ketone with hydroxylamine (NH₂OH). wikipedia.org This reaction is also acid-catalyzed and results in the formation of a C=N-OH functional group. Oximes are often crystalline solids and can serve as intermediates for further transformations, such as the Beckmann rearrangement.

Enamine Formation: Enamines are formed from the reaction of a ketone with a secondary amine (e.g., pyrrolidine, morpholine) in the presence of an acid catalyst. organic-chemistry.org This reaction involves the formation of an iminium ion intermediate, followed by deprotonation of an alpha-carbon to yield the enamine. Enamines are versatile synthetic intermediates, acting as nucleophiles in various carbon-carbon bond-forming reactions.

| Reagent | Derivative Type | General Conditions |

| Hydrazine (H₂NNH₂) | Hydrazone | Acidic pH, mild heating |

| Hydroxylamine (NH₂OH) | Oxime | Acidic pH, mild heating |

| Pyrrolidine | Enamine | Acidic pH, azeotropic removal of water |

This table summarizes the general conditions for the formation of hydrazone, oxime, and enamine derivatives from a ketone.

Introduction of Halogenated and Other Heteroatom-Containing Analogs

The introduction of halogens or other heteroatoms onto the aromatic ring or the aliphatic chain of this compound can significantly alter its electronic properties, lipophilicity, and metabolic stability.

Aromatic Halogenation: The 2,6-dimethoxyphenyl group is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy groups. Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst can introduce bromine or chlorine atoms onto the aromatic ring. researchgate.net The directing effects of the methoxy and acyl groups will determine the regioselectivity of the halogenation.

Alpha-Halogenation of the Ketone: The carbon atom alpha to the ketone carbonyl group can be halogenated under either acidic or basic conditions. This reaction proceeds via an enol or enolate intermediate. The specific conditions can influence the degree of halogenation.

Introduction of Other Heteroatoms: While halogenation is a common strategy, other heteroatoms like sulfur or selenium could also be introduced through various synthetic methodologies, further expanding the chemical diversity of the derivatives.

Design and Synthesis of Photoactivatable or Click Chemistry Probes

The development of chemical probes is essential for studying biological processes in their native environment. This compound can be modified to create photoactivatable or click chemistry probes, leveraging its long alkyl chain which mimics fatty acids.

Photoactivatable Probes: Photoactivatable groups, such as benzophenones, aryl azides, or diazirines, can be incorporated into the molecule. acs.orgresearchgate.netnih.gov Upon irradiation with light of a specific wavelength, these groups form highly reactive species that can covalently crosslink with nearby biomolecules, allowing for the identification of binding partners. For instance, a photoactivatable group could be introduced at the terminus of the octanoic acid chain or on the aromatic ring.

Click Chemistry Probes: Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for bioconjugation. nih.gov An azide or a terminal alkyne functionality can be introduced into the this compound scaffold. This "clickable" handle allows for the efficient and specific attachment of reporter molecules, such as fluorophores or biotin, for visualization or affinity purification of target molecules. For example, the carboxylic acid could be coupled to an amino-alkyne or an amino-azide.

| Probe Type | Functional Group to Introduce | Potential Application |

| Photoactivatable | Benzophenone, Aryl azide, Diazirine | Photoaffinity labeling to identify binding partners |

| Click Chemistry | Terminal Alkyne, Azide | Bioconjugation with reporter molecules (fluorophores, biotin) |

This table outlines the design strategies for photoactivatable and click chemistry probes based on the target molecule.

The synthesis of such probes would involve multi-step synthetic sequences to incorporate the desired photoactivatable or clickable moieties while preserving the core structure of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules.

The electronic structure of a molecule is fundamental to its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key information. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

A predicted electrostatic potential map would likely show a high electron density around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the carboxylic acid group, making these regions potential sites for electrophilic attack. Conversely, the phenyl ring and the alkyl chain would exhibit lower electron density.

Table 1: Predicted Electronic Properties of 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Data not available | Indicates electron-donating capability |

| LUMO Energy | Data not available | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability |

Note: Specific calculated values from dedicated research studies are not currently available in the public domain.

The flexibility of the octanoic acid chain and the rotation around the bond connecting it to the phenyl ring allow this compound to adopt multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (lowest energy conformers). An energy landscape map would reveal the potential energy of the molecule as a function of its dihedral angles, identifying energy minima (stable conformers) and the energy barriers between them. The presence of the two methoxy groups on the phenyl ring likely restricts the rotation around the aryl-carbonyl bond, influencing the preferred orientation of the ring relative to the rest of the molecule.

Understanding the mechanisms of reactions involving this compound can be achieved through computational methods. By calculating the energies of reactants, products, and potential transition states, a reaction pathway can be mapped. Transition state calculations are used to locate the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction. Following the Intrinsic Reaction Coordinate (IRC) from the transition state confirms that it correctly connects the reactants and products. Such studies could elucidate, for example, the mechanism of its synthesis or its potential metabolic pathways.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with the environment.

MD simulations can model the dynamic behavior of this compound by simulating its atomic motions over time. These simulations would reveal the flexibility of the alkyl chain and the rotational freedom of the methoxy groups and the phenyl ring. By placing the molecule in different simulated environments, such as in a vacuum, in a solvent, or near a biological membrane, one can observe how its conformation and dynamics change in response to its surroundings.

The solvent environment can have a profound impact on the conformation and behavior of a molecule. MD simulations using explicit solvent models (e.g., water) can detail the specific interactions, such as hydrogen bonding, between the carboxylic acid and methoxy groups of the solute and the surrounding solvent molecules. These simulations can quantify the effect of the solvent on the conformational preferences of the molecule, for instance, whether a more compact or extended conformation is favored in polar versus nonpolar solvents.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Oxygen |

Docking and Binding Energy Calculations with Generic Molecular Scaffolds for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a ligand to a target protein. For this compound, docking studies can elucidate its potential interactions with various protein active sites.

The structural features of this compound, namely the 2,6-dimethoxyphenyl group, the ketone, and the carboxylic acid on a flexible octanoic chain, suggest several possible interactions with protein scaffolds. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. The ketone group can also participate in hydrogen bonding as an acceptor. The dimethoxyphenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.

To illustrate the potential binding affinities, a hypothetical docking study of this compound against a panel of generic enzyme active sites is presented below. The binding energy values (in kcal/mol) are theoretical and serve to demonstrate the types of interactions that could be expected. Lower binding energy values typically indicate a more stable protein-ligand complex.

| Generic Protein Scaffold | Potential Interacting Residues | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Kinase Hinge Region | Alanine, Valine, Leucine | -7.8 | Hydrogen bond from carboxylic acid to backbone amide |

| Protease Catalytic Site | Aspartate, Histidine, Serine | -8.5 | Ionic interaction with carboxylic acid, hydrogen bond with ketone |

| Nuclear Receptor Ligand Binding Domain | Arginine, Glutamine, Phenylalanine | -9.2 | π-π stacking with dimethoxyphenyl ring, hydrogen bonds |

| GPCR Orthosteric Pocket | Tyrosine, Tryptophan, Serine | -8.9 | Hydrophobic interactions with aliphatic chain, π-π stacking |

This data is hypothetical and for illustrative purposes only, as no specific docking studies for this compound have been published.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of a chemical compound based on its molecular structure. These models are built by finding a statistically significant correlation between a set of molecular descriptors and an experimentally determined reactivity parameter.

For this compound, a QSRR model could predict various aspects of its chemical reactivity, such as the rate of a particular reaction or its susceptibility to metabolic transformation. The development of a QSRR model would involve calculating a range of molecular descriptors for a series of related compounds and correlating them with their measured reactivity.

Key molecular descriptors that would likely be relevant for a QSRR model of this compound and its analogues include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons. The partial charges on the carbonyl carbon and the carboxylic acid group would also be important.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific steric parameters for the substituents on the phenyl ring would influence how the molecule fits into an active site or approaches another reactant.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which would be influenced by the long aliphatic chain and the methoxy groups.

A hypothetical QSRR model could take the form of a multiple linear regression (MLR) equation:

Reactivity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

Where 'c' represents the regression coefficients determined from the statistical analysis.

The following table presents a hypothetical set of descriptors for this compound and their potential impact on a generic reactivity parameter.

| Molecular Descriptor | Hypothetical Value | Potential Influence on Reactivity |

|---|---|---|

| LogP | 3.5 | Higher values may correlate with increased membrane permeability but decreased aqueous solubility. |

| HOMO Energy | -6.2 eV | Influences susceptibility to electrophilic attack. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons in a reaction. |

| Molecular Surface Area | 350 Ų | Larger surface area can increase van der Waals interactions. |

| Dipole Moment | 2.8 D | Affects intermolecular interactions and solubility in polar solvents. |

This data is hypothetical and for illustrative purposes only, as no specific QSRR studies for this compound have been published.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Versatile Building Block in Complex Molecule Synthesis

The bifunctional nature of 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid, with its carboxylic acid and ketone moieties, theoretically allows it to serve as a versatile synthon. The long alkyl chain provides flexibility, while the 2,6-dimethoxy substitution on the phenyl ring introduces specific steric and electronic properties.

Precursor for Macrocyclic and Supramolecular Systems

No specific research has been published that documents the use of this compound as a precursor for creating macrocyclic or supramolecular structures.

Intermediate in Polymer and Material Science Applications

There are no available studies detailing the incorporation of this compound as a monomer or functional intermediate in the synthesis of polymers or other advanced materials.

Scaffold for Multi-Component Reaction Development

The development of multi-component reactions utilizing this compound as a primary scaffold has not been reported in the scientific literature.

Ligand Design and Coordination Chemistry for Catalytic Systems

While its structure contains potential coordinating groups (carbonyl and carboxylate), no research is available on the design or synthesis of ligands derived from this compound for use in catalytic systems.

Synthetic Probes for Chemical Mechanism Investigations

The use of this compound as a synthetic probe to investigate chemical reaction mechanisms has not been documented.

Development of Novel Reaction Methodologies Exploiting the Compound's Unique Features

There is no evidence in the literature of novel reaction methodologies that have been developed by taking advantage of the specific structural features of this compound.

Structure Property Relationship Investigations Chemical Orientations

Influence of Dimethoxyphenyl Substitution Pattern on Chemical Reactivity and Selectivity

The substitution pattern on the phenyl ring is a critical determinant of the reactivity of the adjacent ketone. In 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid, the two methoxy (B1213986) groups are positioned ortho to the 8-oxo-octanoic acid substituent. This arrangement imposes significant steric hindrance around the carbonyl carbon.

Steric Hindrance: The two bulky methoxy groups flank the carbonyl group, creating a sterically congested environment. This shielding effect hinders the approach of nucleophiles to the electrophilic carbonyl carbon. Consequently, reactions such as nucleophilic addition or reduction at the ketone are expected to proceed at a significantly lower rate compared to isomers with less steric crowding, such as the 3,5-dimethoxy or 2,4-dimethoxy analogues. libretexts.orgyoutube.com For example, in Friedel-Crafts acylation reactions, steric factors are known to be highly influential, often directing substitution away from crowded positions. plymouth.ac.uk

Electronic Effects: Methoxy groups are electron-donating through resonance, which increases the electron density of the aromatic ring. libretexts.orgstackexchange.com This effect makes the ring more susceptible to electrophilic aromatic substitution. However, the primary influence on the ketone's reactivity is the steric bulk of the ortho substituents. While the electron-donating nature might slightly decrease the electrophilicity of the carbonyl carbon, this electronic effect is largely overshadowed by the pronounced steric hindrance.

The selectivity of reactions is also governed by this steric influence. In cases where a reaction can occur at multiple sites, the 2,6-dimethoxy pattern will strongly disfavor reactions at the sterically encumbered ketone. For instance, in a molecule with multiple electrophilic centers, reagents would selectively react at less hindered sites.

| Substitution Pattern | Expected Steric Hindrance at Ketone | Predicted Relative Rate of Reaction |

|---|---|---|

| 2,6-Dimethoxy | High | 1 (Baseline) |

| 2,4-Dimethoxy | Moderate | ~10-50x |

| 3,5-Dimethoxy | Low | ~100-200x |

| Unsubstituted Phenyl | Low | ~150-250x |

Impact of Aliphatic Chain Length and Functional Group Position on Intramolecular Interactions

The molecule possesses a flexible eight-carbon aliphatic chain separating the aromatic ketone from the terminal carboxylic acid. This chain length and the relative positions of the ketone (position 8) and carboxylic acid (position 1) are crucial for potential intramolecular interactions.

Keto-carboxylic acids can engage in various hydrogen bonding motifs. rutgers.edurutgers.edu A key possibility in this compound is the formation of an intramolecular hydrogen bond between the acidic proton of the carboxyl group and one of the lone pairs of the ketonic oxygen. This interaction would lead to the formation of a large pseudo-cyclic structure. The stability of such a conformation is highly dependent on the length of the connecting aliphatic chain.

Chain Flexibility: Long n-alkane chains are highly flexible, with multiple possible conformations. nih.govbohrium.com The octanoic acid chain provides sufficient length and flexibility to allow the terminal carboxyl group to loop back and interact with the ketone.

Ring Strain: The formation of a cyclic structure via hydrogen bonding is favored when the resulting ring is not highly strained. The seven atoms separating the carboxyl proton and the ketonic oxygen (C1-C7) would lead to a large, relatively low-strain cyclic arrangement. Shorter chains (e.g., 4- or 5-oxo-alkanoic acids) would form smaller, more strained rings, while significantly longer chains might decrease the probability of the two ends of the molecule encountering each other due to entropic factors.

These intramolecular interactions can influence the molecule's physical properties, such as its acidity and boiling point, and can also affect its chemical reactivity by altering the accessibility of the functional groups. For instance, intramolecular hydrogen bonding to the ketone would decrease its availability for intermolecular reactions. jove.com

| Number of Methylene Groups (n) in -(CH₂)ₙ-COOH | Total Atoms in Pseudo-Ring | Expected Stability of Intramolecular H-Bond |

|---|---|---|

| 2 (Butanoic acid derivative) | 7 | Moderate (Some ring strain) |

| 3 (Pentanoic acid derivative) | 8 | Favorable |

| 4 (Hexanoic acid derivative) | 9 | High |

| 6 (Octanoic acid derivative) | 11 | High |

| 10 (Dodecanoic acid derivative) | 15 | Moderate (Entropically disfavored) |

Stereochemical Effects on Reaction Outcomes and Chiral Induction

The carbonyl carbon of the ketone in this compound is prochiral. This means that a nucleophilic addition reaction, such as reduction, will generate a new stereocenter, leading to the formation of a chiral secondary alcohol. The stereochemical outcome of such a reaction is highly dependent on the steric and electronic environment around the ketone.

The significant steric bulk imposed by the 2,6-dimethoxyphenyl group creates two distinct faces of the planar carbonyl group (re and si faces). The approach of a reagent will be strongly influenced by the steric hindrance from the ortho-methoxy groups. In asymmetric synthesis, this inherent structural feature can be exploited for chiral induction.

Asymmetric Reduction: When a prochiral ketone is reduced using a chiral reducing agent (e.g., a borane complexed with a chiral ligand), the steric environment dictates which face of the ketone is more accessible. nih.govwikipedia.org The bulky 2,6-disubstituted phenyl group would act as a powerful directing group, potentially leading to high levels of enantioselectivity in the resulting alcohol. It is expected that the reducing agent would approach from the less hindered face, leading to a preponderance of one enantiomer. rug.nl

Substrate Control: The stereochemical bias is inherent to the substrate's structure. This "substrate control" can either reinforce or oppose the directing effect of a chiral reagent. For this molecule, the substrate control is expected to be strong due to the significant size of the ortho substituents.

The synthesis of specific enantiomers of related compounds has shown that the stereochemistry can have a profound impact on biological activity, highlighting the importance of controlling reaction outcomes at such prochiral centers. nih.gov

| Aryl Ketone Substrate | Steric Directing Influence | Predicted Enantiomeric Excess (e.e.) |

|---|---|---|

| 8-(Phenyl)-8-oxooctanoic acid | Low | 50-70% |

| 8-(2-Methylphenyl)-8-oxooctanoic acid | Moderate | 80-90% |

| 8-(2,6-Dimethylphenyl)-8-oxooctanoic acid | High | >95% |

| This compound | Very High | >98% |

Electronic and Steric Effects of Substituents on Protonation States and Redox Potentials

The electronic properties of the molecule, specifically the acidity of the carboxyl group (protonation state) and the redox potential of the ketone, are modulated by the 2,6-dimethoxy substituents.

Protonation State (pKa): The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the aromatic ring can influence this stability through inductive and resonance effects.

Resonance Effect: The methoxy group is electron-donating by resonance. libretexts.org This effect "pushes" electron density into the ring and, through the carbon skeleton, towards the carboxylate group. This increased electron density on the carboxylate anion is destabilizing, making it a stronger base. Consequently, the corresponding carboxylic acid is weaker (i.e., has a higher pKa) than its unsubstituted counterpart. pressbooks.pub

Inductive Effect: Oxygen is an electronegative atom, so the methoxy group also exerts a weak electron-withdrawing inductive effect. However, for substituents like methoxy, the resonance effect typically dominates when it can operate fully (i.e., from the ortho and para positions). libretexts.org

Therefore, this compound is expected to be a weaker acid than 8-phenyl-8-oxooctanoic acid.

Redox Potentials: The reduction potential of the ketone is influenced by the electron density at the carbonyl carbon. The electron-donating methoxy groups increase the electron density on the ring, which slightly reduces the electrophilicity of the ketone and makes it more difficult to reduce (i.e., results in a more negative reduction potential) compared to an unsubstituted phenyl ketone. nih.gov However, steric effects can also play a role in modulating redox potentials by influencing the geometry of the molecule in its neutral and reduced states. acs.orgrsc.org

| Substitution Pattern | Dominant Electronic Effect on Carboxylate | Predicted pKa | Predicted Relative Reduction Potential (E°) |

|---|---|---|---|

| Unsubstituted Phenyl | None (Reference) | ~4.8 | E° ref |

| 4-Nitro (for comparison) | Strong Electron-Withdrawing | ~3.4 | E° > E° ref (Easier to reduce) |

| 3,5-Dimethoxy | Inductive (Withdrawing) | ~4.7 | E° ≈ E° ref |

| 2,6-Dimethoxy | Resonance (Donating) | ~5.0 | E° < E° ref (Harder to reduce) |

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Synthetic Route Planning

The confluence of artificial intelligence (AI) and chemistry is set to revolutionize molecular design and synthesis. For 8-(2,6-dimethoxyphenyl)-8-oxooctanoic acid, AI and machine learning (ML) offer powerful tools for both the creation of novel analogues and the optimization of its production.

Furthermore, ML algorithms are increasingly adept at predicting synthetic pathways. nih.govillinois.edu Computer-aided synthesis planning (CASP) tools can analyze the structure of this compound and propose efficient, cost-effective, and high-yield synthetic routes. mit.edusynthiaonline.com These programs can evaluate vast reaction databases to identify optimal reagents, catalysts, and reaction conditions, significantly reducing the time and resources required for laboratory synthesis. nih.gov

Table 1: Potential Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Technique | Potential Outcome |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generation of novel analogues with tailored properties. |

| Deep Reinforcement Learning | Optimization of molecular structures for specific biological targets. | |

| Synthetic Route Planning | Computer-Aided Synthesis Planning (CASP) | Identification of efficient and cost-effective synthetic pathways. |

| Reaction Prediction Algorithms | Prediction of reaction outcomes and optimization of conditions. |

Sustainable and Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry are integral to modern synthetic organic chemistry, aiming to minimize environmental impact and enhance safety. The synthesis of this compound, which likely involves a Friedel-Crafts acylation, is a prime candidate for the application of greener methodologies.

Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids, which generate significant waste. Greener alternatives include the use of solid acid catalysts, reusable catalysts, and solvent-free reaction conditions. nih.gov For instance, methanesulfonic anhydride has been shown to promote Friedel-Crafts acylations with minimal waste. acs.orgacs.orgorganic-chemistry.org Additionally, visible-light-induced aerobic C-H oxidation offers an environmentally friendly method for producing aromatic ketones. chemistryviews.org

The use of renewable resources and biocatalysis also aligns with green chemistry principles. pnas.org Chemo-enzymatic cascades could be explored for the synthesis of precursors to this compound, potentially starting from bio-based feedstocks. rsc.org The development of sustainable oxidation procedures, for example using nitrogen dioxide with the transformation of byproducts into nitric acid, presents another avenue for greener synthesis. nih.gov

Exploration of Self-Assembly and Nanostructure Formation

The amphiphilic nature of this compound, possessing a hydrophilic carboxylic acid head and a hydrophobic tail composed of the octanoic chain and the dimethoxyphenyl group, suggests a propensity for self-assembly into nanostructures. This is a common characteristic of long-chain carboxylic acids and other amphiphilic molecules. rsc.orgmdpi.com

In aqueous or polar media, these molecules could spontaneously organize into micelles, vesicles, or other ordered aggregates. acs.orgnih.gov The driving forces for such assembly would likely include hydrophobic interactions between the alkyl chains and π-π stacking of the aromatic rings. rsc.orgacs.org The resulting nanostructures could have applications in areas such as drug delivery, where the hydrophobic core could encapsulate therapeutic agents. researchgate.netnih.gov

The specific morphology of the self-assembled structures would depend on factors such as concentration, pH, and the presence of counter-ions. Detailed studies using techniques like transmission electron microscopy (TEM), scanning electron microscopy (SEM), and atomic force microscopy (AFM) would be necessary to characterize these nanostructures.

Development of Analytical Standards and Reference Materials for Chemical Research

For any chemical compound to be used reliably in research and industry, the availability of well-characterized analytical standards and reference materials is crucial. iaea.orgresearchgate.netresearchgate.net Establishing this compound as a certified reference material (CRM) would require a rigorous process of synthesis, purification, and characterization.

The development of a CRM involves ensuring high purity and homogeneity of the material. alfa-chemistry.com A comprehensive analytical characterization would be necessary, employing a suite of modern techniques to confirm its identity and purity. ijpsjournal.com This would include spectroscopic methods (NMR, IR, MS) and chromatographic techniques (HPLC, GC). nih.gov

Once certified, this reference material would be invaluable for the calibration of analytical instruments, validation of analytical methods, and quality control in various research and industrial settings. cymitquimica.com It would provide a benchmark for accurate and reproducible measurements, ensuring the reliability of data generated in studies involving this compound.

Conclusion

Summary of Academic Contributions and Fundamental Insights

A comprehensive survey of scientific databases and academic journals indicates that 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid has not yet been the subject of significant published research. While it is listed in the catalogs of several chemical suppliers, indicating its synthesis is achievable and it is available to the research community, detailed studies elucidating its unique chemical properties, reaction kinetics, or spectroscopic characteristics are not readily found in peer-reviewed literature. sigmaaldrich.comcnreagent.comcymitquimica.comcymitquimica.com

The fundamental structure of the molecule, featuring a disubstituted aromatic ring attached to an oxooctanoic acid chain, suggests potential for investigation in areas such as medicinal chemistry or materials science. The 2,6-dimethoxy substitution pattern on the phenyl ring is of particular interest, as the steric hindrance and electronic effects of the methoxy (B1213986) groups in the ortho positions could impart unique conformational and reactivity properties compared to its other isomers (e.g., 2,4- or 3,5-dimethoxyphenyl derivatives). However, without dedicated studies, any discussion of its specific contributions remains speculative.

Table 1: Basic Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 898792-53-5 sigmaaldrich.comcnreagent.comchem960.com |

| Molecular Formula | C₁₆H₂₂O₅ cnreagent.comchem960.com |

| Molecular Weight | 294.34 g/mol cnreagent.comchem960.com |

Identification of Unexplored Research Avenues and Challenges

The current lack of published data on this compound defines a clear landscape of unexplored research avenues. The primary challenge is the absence of a foundational body of work on which to build. Key areas that warrant investigation include:

Synthetic Methodologies: While the compound is commercially available, detailed and optimized synthetic routes are not published in academic literature. Research into efficient, high-yield synthesis methods would be a foundational first step.

Physicochemical Characterization: A thorough analysis of its physical and chemical properties is needed. This includes determining its melting point, boiling point, solubility in various solvents, and detailed spectroscopic data (NMR, IR, Mass Spectrometry) to create a complete reference profile.

Reactivity Studies: Exploration of its reactivity is a significant unexplored avenue. How does the 2,6-dimethoxy substitution affect the reactivity of the ketone and carboxylic acid functional groups? Studies on its participation in various organic reactions could reveal novel chemical behaviors.

Biological Activity Screening: Like many substituted aromatic keto acids, this compound could be screened for various biological activities. Its structural motifs could make it a candidate for investigation as an enzyme inhibitor or as a scaffold in drug discovery programs.

The principal challenge for researchers is the pioneering effort required to establish this initial body of knowledge. Without prior studies to cite or build upon, any investigation into this specific molecule would be foundational.

Broader Impact on Fundamental Chemical Understanding and Synthetic Innovation

While this compound itself has not yet made a discernible impact, the study of such molecules holds potential for broader contributions to chemistry. A detailed investigation into its synthesis and reactivity could provide valuable insights into the effects of ortho-disubstitution on reaction mechanisms and molecular conformation. Understanding the interplay between the sterically hindered ketone and the flexible octanoic acid chain could inform the design of new catalysts or synthetic strategies that are tolerant of such structural features.

Furthermore, should this compound be found to possess interesting biological or material properties, it could serve as a lead compound for the development of new pharmaceuticals or functional materials. The innovation would stem not just from the compound itself, but from the new synthetic methodologies and structure-activity relationships that would be established during its investigation. At present, however, its primary role is as an example of the vast number of structurally plausible organic molecules that remain on the periphery of intensive scientific inquiry, representing a frontier of untapped chemical potential.

常见问题

Q. What are the recommended synthetic routes for 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid?

A two-step approach is commonly employed:

Friedel-Crafts Acylation : React 2,6-dimethoxyphenol with suberoyl chloride (octanedioyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone intermediate .

Oxidation and Purification : Oxidize the intermediate using mild oxidizing agents (e.g., KMnO₄ in acidic conditions) to yield the oxooctanoic acid derivative. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol/water .

Q. What spectroscopic techniques are critical for structural confirmation?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl) and aliphatic chains (δ 1.2–2.8 ppm). Methoxy groups appear as singlets at δ ~3.8 ppm .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ketone and carboxylic acid) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 294.1352 (calculated for C₁₆H₂₀O₅) .

Q. How should this compound be stored to ensure stability?

Store at -20°C under inert gas (argon) in amber glass vials to prevent oxidation and photodegradation. For short-term use (1–2 weeks), -4°C is acceptable. Purity should be verified via HPLC before critical experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (e.g., 132°C vs. 128–130°C)?

Discrepancies often arise from:

Q. Recommended Protocol :

Recrystallize from ethyl acetate/hexane (1:3).

Perform DSC at 5°C/min to detect polymorphic transitions.

Q. What strategies mitigate side reactions during synthesis of the dimethoxyphenyl moiety?

- Protecting Groups : Use acetyl protection for the hydroxyl groups on 2,6-dimethoxyphenol to prevent unwanted electrophilic substitutions .

- Low-Temperature Control : Maintain reactions below 10°C during acylation to suppress over-oxidation .

- Catalyst Optimization : Replace AlCl₃ with FeCl₃ for milder Lewis acid activity, reducing carbocation rearrangements .

Q. How does the electron-donating methoxy group influence reactivity in cross-coupling reactions?

The 2,6-dimethoxy substituents enhance aromatic ring electron density, increasing susceptibility to electrophilic attack. This can be leveraged in:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst to introduce aryl boronic acids at the para position .

- Nucleophilic Acyl Substitution : Activate the carbonyl group for amide bond formation with primary amines (e.g., EDCI/HOBt coupling) .

Q. Electronic Effects Table :

| Substituent | Hammett Constant (σ) | Reaction Rate (Relative to H) |

|---|---|---|

| 2,6-(OCH₃) | -0.27 | 3.2× faster |

| 4-Br | +0.23 | 0.7× slower |

Q. What computational methods predict the crystalline structure of this compound?

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to model bond lengths and angles.

- X-ray Crystallography : Compare experimental data (e.g., C=O bond length: 1.21 Å) with DFT predictions to validate accuracy .

Q. How can researchers optimize yields in multi-step syntheses involving acid-sensitive intermediates?

Q. Yield Optimization Table :

| Step | Modification | Yield Improvement |

|---|---|---|

| Acylation | Flow reactor (25°C, 0.5 mL/min) | +15% |

| Oxidation | Slow KMnO₄ addition (1 h) | +10% |

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。